

An In-Depth Technical Guide to 6-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-4-chloro-3-nitroquinoline**

Cat. No.: **B1343797**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloro-3-nitroquinoline is a halogenated and nitrated quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The introduction of bromo, chloro, and nitro substituents onto the quinoline core is expected to modulate its physicochemical properties and biological activities, making it a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of **6-bromo-4-chloro-3-nitroquinoline**, based on available scientific literature. It is important to note that as of the compilation of this document, the specific X-ray crystal structure of **6-bromo-4-chloro-3-nitroquinoline** is not publicly available. Therefore, this guide will focus on its synthesis and properties, and will infer potential biological activities based on structurally related compounds.

Chemical and Physical Properties

The chemical structure and basic properties of **6-bromo-4-chloro-3-nitroquinoline** are summarized below.

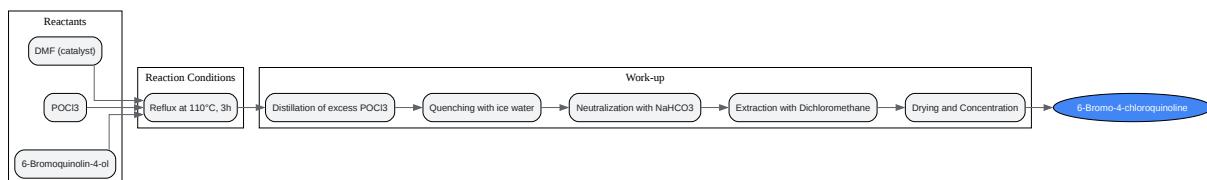
Property	Value	Source
Molecular Formula	C ₉ H ₄ BrClN ₂ O ₂	[1] [2]
Molecular Weight	287.50 g/mol	[2]
CAS Number	723281-72-9	[2]
Monoisotopic Mass	285.91446 Da	[1]
Predicted XlogP	3.3	[1]
SMILES	C1=CC2=NC=C(C(=C2C=C1Br)Cl)--INVALID-LINK--[O-]	[1]
InChI	InChI=1S/C9H4BrClN2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H	[1]
InChIKey	KHKPVEMMXJCWGP-UHFFFAOYSA-N	[1]

Synthesis of 6-Bromo-4-chloroquinoline (Precursor)

While specific literature detailing the synthesis of **6-bromo-4-chloro-3-nitroquinoline** is scarce, the synthesis of its precursor, 6-bromo-4-chloroquinoline, is well-documented. The nitration of this precursor would be the subsequent logical step to obtain the target compound.

Experimental Protocol for the Synthesis of 6-Bromo-4-chloroquinoline

A common method for the synthesis of 6-bromo-4-chloroquinoline involves the chlorination of 6-bromoquinolin-4-ol.


Materials:

- 6-bromoquinolin-4-ol
- Phosphorus oxychloride (POCl₃)[\[3\]](#)

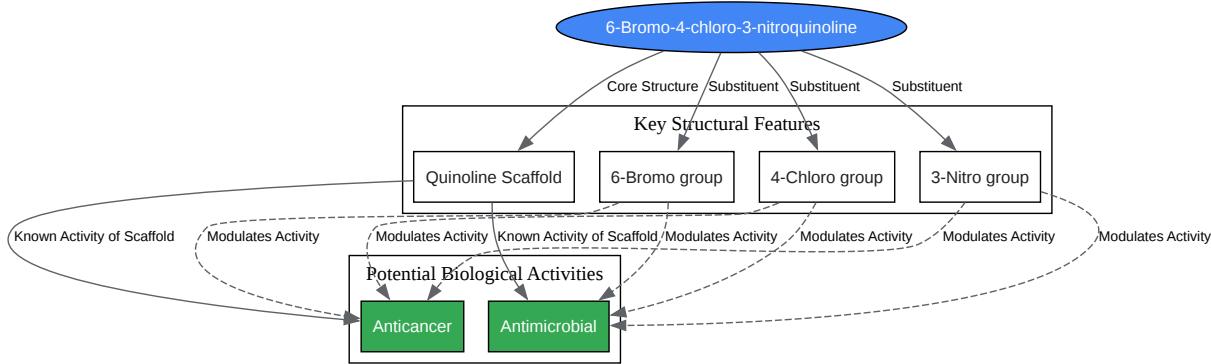
- N,N-dimethylformamide (DMF) (catalytic amount)[\[3\]](#)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Ice

Procedure:

- To a solution of 6-bromoquinolin-4-ol, add phosphorus oxychloride dropwise.
- Add a catalytic amount of DMF to the mixture.
- Stir the mixture for a short period at room temperature.
- Heat the reaction mixture to reflux at 110°C for 3 hours.[\[3\]](#)
- After reflux, distill off the excess POCl_3 under reduced pressure.
- Slowly pour the remaining residue into ice water with stirring for 30 minutes.[\[3\]](#)
- Neutralize the solution to a pH of 5-6 with a saturated solution of sodium bicarbonate.[\[3\]](#)
- Extract the product with dichloromethane.
- Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield 6-bromo-4-chloroquinoline.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 6-Bromo-4-chloroquinoline.


Potential Biological Activities

While there is limited direct research on the biological activities of **6-bromo-4-chloro-3-nitroquinoline**, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications. The nature of the substituents on the quinoline core plays a crucial role in modulating the physicochemical properties and biological efficacy of these molecules.^[4] Halogenation at the C6 position is a common strategy to enhance the therapeutic potential of quinoline-based drugs.^[4]

Based on the activities of structurally related compounds, **6-bromo-4-chloro-3-nitroquinoline** could be investigated for the following potential biological activities:

- **Antimicrobial Activity:** Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication.^[5]
- **Anticancer Activity:** The quinoline and quinolinone scaffolds are present in several anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis,

inhibition of cell migration, and cell cycle arrest.[\[5\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 6-bromo-4-chloro-3-nitroquinoline (C9H4BrClN2O2) [pubchemlite.lcsb.uni.lu]
- 2. CAS 723281-72-9 | 6-bromo-4-chloro-3-nitroquinoline - Synblock [synblock.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 6-Bromo-4-chloro-3-nitroquinoline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1343797#x-ray-crystal-structure-of-6-bromo-4-chloro-3-nitroquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com